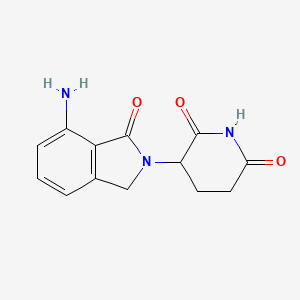![molecular formula C11H20N2O3 B6145523 tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate CAS No. 206554-56-5](/img/new.no-structure.jpg)
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate: is an organic compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is known for its potential biological activity and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylprop-2-enamido)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in peptide synthesis and other organic reactions . The exact molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
tert-butyl methyl (2-(methylamino)ethyl)carbamate: Similar in structure but with different substituents.
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate: Another compound with similar functional groups but different molecular arrangements.
This compound: A compound with similar properties but different applications.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as a protecting group for amines and its potential biological activity make it valuable in various fields of research .
Properties
CAS No. |
206554-56-5 |
|---|---|
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



